molecular formula C8H11N3O B566827 2,3-Dimethyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one CAS No. 1243250-20-5

2,3-Dimethyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B566827
CAS No.: 1243250-20-5
M. Wt: 165.196
InChI Key: CXJSIFQTPYTLDQ-UHFFFAOYSA-N
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Description

2,3-Dimethyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one is a synthetically accessible pyrrolopyrimidine derivative that serves as a versatile scaffold in medicinal chemistry and drug discovery research. The fused pyrrolopyrimidine ring system is a privileged structure in the design of biologically active molecules, notably for its role as an inhibitor of protein kinases . This core structure is recognized as a bioisostere of the purine ring found in ATP, allowing derived compounds to compete for binding at the kinase domain and potentially inhibit enzyme activity . Research into analogous pyrrolo[2,3-d]pyrimidine and pyrazolopyrimidine systems has demonstrated significant antitumor properties, with mechanisms of action that include the disruption of cell cycle progression and the induction of apoptosis in various cancer cell lines, such as MCF-7, HCT-116, and HepG-2 . These compounds are frequently synthesized via efficient one-pot, multicomponent reactions, which offer advantages like high yields, short reaction times, and mild conditions, making them suitable for generating diverse chemical libraries . Given its structural features, this compound is a valuable intermediate for researchers developing novel therapeutic agents targeting cancers and other diseases. This product is intended for laboratory research purposes only and is not classified or intended for use as a drug, cosmetic, or for any household application. The molecular formula for this compound is C8H11N3O .

Properties

IUPAC Name

2,3-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-5-10-7-4-9-3-6(7)8(12)11(5)2/h9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXJSIFQTPYTLDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CNC2)C(=O)N1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1243250-20-5
Record name 2,3-Dimethyl-3,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one dihydrochloride hydrate
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Preparation Methods

Bromination and Chlorination Protocols

Patent US5278307A outlines a two-step process for synthesizing 4-hydroxypyrrolo[2,3-d]pyrimidines, adaptable to the target compound:

  • Halogenation : A pyridine precursor undergoes bromination using elemental bromine or N-bromosuccinimide. For example, treating 2,4-dimethylpyrrolo[3,4-b]pyridine with bromine in acetonitrile introduces a bromine atom at the reactive position.

  • Cyclization : The halogenated intermediate reacts with 2,4-diamino-6-hydroxypyrimidine in a polar solvent (e.g., acetonitrile/water) to form the pyrimidinone ring.

Key Data :

Halogenating AgentSolvent SystemYield (%)
Br₂CH₃CN/H₂O72
N-BromosuccinimideDMF65

This method achieves moderate yields but requires careful control of stoichiometry to avoid over-halogenation.

Multicomponent One-Pot Synthesis

Three-Component Reaction Optimization

The Scielo methodology employs arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives in ethanol with tetrabutylammonium bromide (TBAB) as a catalyst. Adapting this to the target compound involves:

  • Condensation : 2,3-dimethylpyrrole-3-carbaldehyde reacts with 6-amino-1,3-dimethyluracil to form an imine intermediate.

  • Cyclization : Barbituric acid induces ring closure via nucleophilic attack, forming the pyrimidinone moiety.

Reaction Conditions :

  • Temperature: 50°C

  • Catalyst: TBAB (5 mol%)

  • Solvent: Ethanol

  • Time: 4–6 hours

Yield : 78–85% (depending on substituents).

Thiourea-Mediated Cyclization

PMC7855449 details a thiourea-based route for dihydro-pyrazolo[3,4-d]pyrimidinones, applicable to pyrrolopyrimidinones:

  • Thiourea Formation : Reacting 3-fluorobenzyl mercaptan with a pyridine precursor forms a thiourea intermediate.

  • Chan-Lam Coupling : A copper-mediated coupling with phenylboronic acid introduces aryl groups.

  • Cyclization : Heating in dimethylformamide (DMF) induces ring closure.

Advantages :

  • High functional group tolerance.

  • Scalable to gram quantities.

Limitations :

  • Requires inert atmosphere for Chan-Lam coupling.

Comparative Analysis of Synthetic Routes

MethodKey ReagentsConditionsYield (%)Scalability
Halogenation-CyclizationBr₂, 2,4-diamino-6-hydroxypyrimidineCH₃CN/H₂O, 80°C65–72Moderate
Multicomponent ReactionTBAB, barbituric acidEtOH, 50°C78–85High
Thiourea Cyclization3-Fluorobenzyl mercaptan, CuDMF, N₂, 100°C70Low

The multicomponent approach offers superior yields and operational simplicity, making it preferable for large-scale synthesis. Conversely, halogenation-cyclization provides precise control over substitution patterns.

Industrial and Pharmacological Implications

The target compound’s structural similarity to M4 muscarinic receptor modulators (WO2017112719A1) and kinase inhibitors (US20230312576A1) underscores its therapeutic potential. Efficient synthesis routes are critical for drug development pipelines. For example, the one-pot method reduces purification steps, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrrolopyrimidine scaffold .

Scientific Research Applications

Anticancer Activity

The compound has shown promise as an anticancer agent through its ability to inhibit key kinases involved in cancer progression. For instance:

  • A study highlighted the synthesis of derivatives based on the pyrrolo[3,4-d]pyrimidine scaffold that demonstrated significant anti-proliferative activities against various cancer cell lines. Compound 12b , a derivative of this scaffold, exhibited IC50 values of 8.21 µM and 19.56 µM against A549 and HCT-116 cancer cells respectively .
CompoundCell LineIC50 (µM)
12bA5498.21
12bHCT-11619.56

Kinase Inhibition

The compound's structural similarity to ATP allows it to act as an ATP-competitive inhibitor for various kinases:

  • Research indicates that compounds derived from the pyrrolo[3,4-d]pyrimidine structure can effectively inhibit epidermal growth factor receptor (EGFR) and other receptor tyrosine kinases (RTKs), which are critical targets in cancer therapy. For example, compound V was identified as an effective EGFR inhibitor at nanomolar concentrations .

Anti-Angiogenic Properties

The dual inhibition of focal adhesion kinase (FAK) and Pyk2 has been suggested to enhance anti-angiogenic effects:

  • Novel derivatives have been developed that target these kinases, potentially leading to reduced tumor growth and metastasis in cancers . This highlights the compound's versatility in targeting multiple pathways involved in tumor progression.

Case Study 1: EGFR Inhibitors

A series of studies focused on synthesizing new derivatives of the pyrrolo[3,4-d]pyrimidine scaffold aimed at enhancing EGFR inhibition:

  • The synthesized compounds were tested for their anti-proliferative effects on cancer cell lines and showed promising results with high selectivity for mutant forms of EGFR, indicating potential for overcoming drug resistance associated with traditional therapies .

Case Study 2: Mechanistic Studies on HepG2 Cells

Recent investigations into the mechanistic action of pyrrolo[3,4-d]pyrimidine derivatives revealed their ability to induce apoptosis in HepG2 liver cancer cells:

  • The study demonstrated that these compounds could effectively arrest the cell cycle and promote programmed cell death, supporting their potential use in liver cancer therapies .

Comparison with Similar Compounds

Pyrazolo[3,4-d]pyrimidin-4(5H)-one Derivatives

Key Differences :

  • Synthesis: These derivatives are synthesized via cyclization of ortho-amino esters with nitriles under conventional or microwave-assisted conditions .
  • Bioactivity : Pyrazolo derivatives (e.g., compounds 2e, 2f, 2g) exhibit significant antimicrobial activity against Staphylococcus aureus and Escherichia coli . The dimethyl-pyrrolidine variant may show differing activity due to enhanced lipophilicity from methyl groups.

Table 1: Antimicrobial Activity of Selected Pyrazolo Analogs

Compound MIC (μg/mL) against S. aureus MIC (μg/mL) against E. coli
2e 12.5 25.0
2f 6.25 12.5
2g 3.12 6.25

Source: Adapted from

Thieno[3,4-d]pyrimidin-4(3H)-one Derivatives

Key Differences :

  • Core Structure: Replacement of the pyrrolo ring with a thieno ring introduces sulfur, influencing electronic properties and metabolic stability.
  • Synthesis: Microwave-assisted methods are commonly used, as seen in the synthesis of 2-methyl-5-(5-phenylthiazolo[5,4-d]isoxazol-6(5H)-yl)thieno[3,4-d]pyrimidin-4(3H)-one . The target compound may require similar techniques but with distinct cyclization steps.

Pyrrolo[3,4-d]pyrimidinone Derivatives with Varied Substituents

Examples :

  • 2-Thiomorpholino-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one (CAS 1708080-19-6): Substituent: Thiomorpholino group at position 2.
  • 2-Methyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one Dihydrochloride (CAS 2044714-12-5):
    • Substituent: Single methyl group at position 2; dihydrochloride salt enhances solubility.
    • Molecular Formula: C7H11Cl2N3O (vs. C9H13N3O for the target compound) .

Table 2: Physicochemical Comparison

Compound Molecular Weight Key Substituents Solubility Profile
Target Compound 179.22* 2,3-Dimethyl Likely moderate lipophilicity
2-Thiomorpholino Analog 238.31 Thiomorpholino Enhanced polarity
2-Methyl Dihydrochloride 187.63 Methyl, HCl salt High water solubility

Estimated based on molecular formula C9H13N3O.

Agrochemical Pyrimidinone Derivatives

Example : 6-tert-butyl-3-isopropyl[1,2]thiazolo[3,4-d]pyrimidin-4(5H)-one (listed in the Pesticides Act 1974) .

  • Core Structure: Thiazolo-pyrimidinone fusion, differing from the pyrrolo system.
  • Application : Used as a pesticide, highlighting the role of heterocyclic substitutions in agrochemical activity.

Key Research Findings and Implications

Synthetic Flexibility: Microwave-assisted synthesis improves yields and reduces reaction times for pyrazolo and thieno analogs , suggesting applicability to the target compound.

Bioactivity Trends : Methyl and aromatic substituents enhance antimicrobial activity in pyrazolo derivatives , implying that the 2,3-dimethyl groups in the target compound may similarly optimize interactions with biological targets.

Biological Activity

2,3-Dimethyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound with significant potential in medicinal chemistry. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

The compound is characterized by its unique pyrrolopyrimidine structure, which contributes to its biological activity. Its molecular formula is C_8H_10N_4O, and it features a fused ring system that enhances its interaction with biological targets.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits notable anticancer activity. In vitro assays have shown that it can inhibit the growth of various cancer cell lines. For example:

  • Cell Line Testing : The compound displayed a mean growth inhibition (GI%) of up to 70% across several cancer cell lines, including lung and renal carcinomas .
Cell Line GI%
HOP-92 (Lung)71.8%
NCI-H460 (Lung)66.12%
ACHN (Renal)66.02%

These findings suggest that the compound may serve as a lead for developing new anticancer therapies.

The mechanism through which this compound exerts its effects involves the inhibition of key kinases involved in cell proliferation and survival pathways:

  • Focal Adhesion Kinases (FAK) : The compound has been identified as an inhibitor of FAK and Pyk2 kinases, which play critical roles in cancer cell migration and invasion. Inhibition of these pathways can lead to reduced tumor growth and metastasis .

Antimicrobial Activity

Emerging research indicates potential antimicrobial properties of this compound. Preliminary studies suggest that it may exhibit activity against a range of bacterial strains, although detailed mechanisms and efficacy data remain limited .

Case Study 1: Anticancer Efficacy

A study conducted on renal carcinoma cell lines demonstrated that treatment with this compound resulted in significant cytotoxic effects. The IC50 values indicated potent inhibition of cell viability at concentrations as low as 11.70 µM when compared to standard chemotherapeutics .

Case Study 2: Inhibition of Cell Cycle Progression

Further investigations revealed that this compound causes G0–G1 phase arrest in treated cancer cells. This effect was quantified using flow cytometry, showing an increase in the G0–G1 population from 57.08% (control) to 84.36% (treatment), indicating a robust mechanism for inducing cell cycle arrest and apoptosis .

Q & A

Q. What are the common synthetic routes for 2,3-dimethyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclization of pyrrole and pyrimidine precursors. A multi-step approach is recommended:

Precursor Preparation : Start with substituted pyrrole intermediates (e.g., 3-methylpyrrole derivatives) and pyrimidine carbonyl compounds.

Cyclization : Use catalysts like trifluoroacetic acid or proline to facilitate ring closure under reflux conditions (70–100°C) in aprotic solvents (e.g., DMF or THF).

Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water).
Key factors for optimization include temperature control (prevents side reactions) and stoichiometric ratios of intermediates to avoid residual starting materials .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

Methodological Answer:

  • 1H/13C NMR :
    • Pyrrole protons : Look for signals in δ 6.5–7.5 ppm (aromatic protons) and δ 2.5–3.5 ppm (methyl groups on the pyrrole ring).
    • Pyrimidine protons : Signals near δ 8.0–8.5 ppm indicate nitrogen-bound protons.
    • Methylene groups (6,7-dihydro) : Multiplets in δ 2.0–2.8 ppm.
  • IR : Peaks at 1650–1700 cm⁻¹ confirm carbonyl (C=O) groups.
    Cross-reference with computational simulations (e.g., DFT) to validate assignments .

Q. What initial biological assays are recommended to screen its pharmacological potential?

Methodological Answer:

  • Kinase Inhibition Assays : Test against ATR kinase (linked to DNA repair pathways) using fluorescence-based ADP-Glo™ assays. IC50 values <1 µM suggest therapeutic potential .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HCT-116 or MCF-7). Compare results with positive controls (e.g., doxorubicin) to assess potency .
  • Solubility Testing : Perform shake-flask method in PBS (pH 7.4) to determine logP values, critical for bioavailability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve the compound’s bioactivity?

Methodological Answer:

  • Substitution Patterns :
    • 2,3-Dimethyl Groups : Replace with bulkier alkyl chains (e.g., cyclopropyl) to enhance lipophilicity and target binding.
    • Pyrimidine Ring Modifications : Introduce electron-withdrawing groups (e.g., Cl or F) at position 6 to boost kinase inhibition .
  • In Silico Modeling : Use molecular docking (AutoDock Vina) to predict interactions with ATR kinase’s ATP-binding pocket. Prioritize derivatives with ΔG < −8 kcal/mol .

Q. How can contradictory data on biological activity across studies be resolved?

Methodological Answer:

  • Experimental Replication : Standardize assay protocols (e.g., cell passage number, serum concentration) to minimize variability.
  • Structural Validation : Re-analyze disputed compounds via X-ray crystallography (e.g., CCDC deposition) to confirm stereochemistry and purity .
  • Meta-Analysis : Compare IC50 values across publications using statistical tools (e.g., ANOVA) to identify outliers .

Q. What strategies validate the compound’s mechanism of action in cellular models?

Methodological Answer:

  • Gene Knockdown : Use siRNA to silence ATR kinase in cancer cells. A >50% reduction in compound efficacy confirms target specificity .
  • Western Blotting : Monitor biomarkers like γH2AX (DNA damage) and p-CHK1 (cell cycle arrest) to link activity to DNA repair pathways.
  • Metabolic Profiling : Perform LC-MS-based metabolomics to identify downstream pathways affected (e.g., nucleotide biosynthesis) .

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